molecular formula C19H17NO5 B2784292 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-33-5

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2784292
CAS No.: 610764-33-5
M. Wt: 339.347
InChI Key: CXOZSYHVOWTQED-UHFFFAOYSA-N
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Description

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and an appropriate alkylating agent.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
  • 2-((3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
  • 2-((3-(2-nitrophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Uniqueness

2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-18(13-5-3-4-6-15(13)23-2)19(22)14-8-7-12(9-16(14)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOZSYHVOWTQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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